![molecular formula C25H23N3O4 B7694734 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B7694734.png)
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide
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Overview
Description
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide is not fully understood. It is thought to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as an anti-cancer agent.
Future Directions
There are several future directions for research on 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide. One direction is to further study the mechanism of action to better understand how it works and how it can be optimized as an anti-cancer agent. Another direction is to study the potential use of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is potential for 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide to be used in other disease states, such as autoimmune diseases, where it may have immunomodulatory effects.
Synthesis Methods
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 2,5-dimethylbenzoic acid chloride to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. In preclinical studies, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been shown to induce tumor necrosis and inhibit angiogenesis.
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-10-16(2)20(13-15)26-24(29)18-7-5-6-8-19(18)25-27-23(28-32-25)17-11-12-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMOENRKXLSVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide |
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